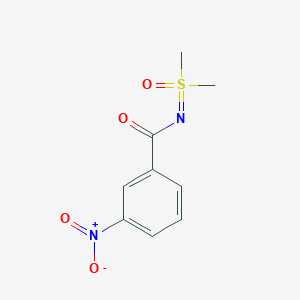

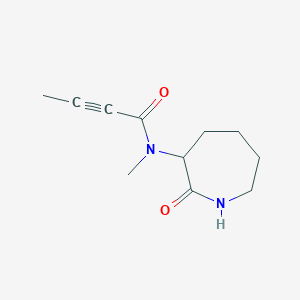

![molecular formula C19H15N5O4 B2517221 3-(2-oxo-2-(3-(3-(piridin-4-il)-1,2,4-oxadiazol-5-il)azetidin-1-il)etil)benzo[d]oxazol-2(3H)-ona CAS No. 1251574-78-3](/img/structure/B2517221.png)

3-(2-oxo-2-(3-(3-(piridin-4-il)-1,2,4-oxadiazol-5-il)azetidin-1-il)etil)benzo[d]oxazol-2(3H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

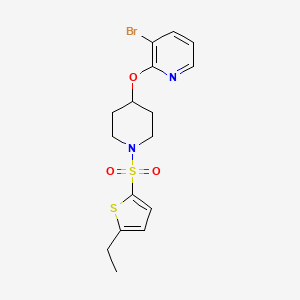

The compound "3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one" is a complex molecule that appears to be related to the class of benzazoles and azetidin-2-ones. Benzazoles, such as benzoxazoles and benzothiazoles, are heterocyclic compounds that have been extensively studied for their diverse biological activities. Azetidin-2-ones, also known as β-lactams, are a class of four-membered cyclic amides that are well-known for their antibiotic properties.

Synthesis Analysis

The synthesis of related benzazole derivatives has been reported in the literature. For instance, a series of benzazole derivatives were synthesized by condensation reactions involving different nucleophiles . Although the exact synthesis of the compound is not detailed in the provided data, it is likely that similar synthetic strategies could be employed, involving the condensation of appropriate pyridinyl-oxadiazole and azetidinyl intermediates with a benzoxazole scaffold.

Molecular Structure Analysis

The molecular structure of the compound includes several notable features: a pyridinyl group, an oxadiazole ring, and an azetidinyl moiety attached to a benzoxazole core. The presence of these heterocyclic components suggests that the compound could interact with various biological targets, potentially exhibiting a range of pharmacological activities. The oxadiazole ring, in particular, has been found to be a metabolically stable alternative to ester groups in benzodiazepine-receptor ligands .

Chemical Reactions Analysis

While specific chemical reactions involving the compound have not been provided, related compounds with oxadiazole groups have been shown to bind to benzodiazepine receptors and exhibit agonist activity . This suggests that the compound may also engage in similar interactions with biological receptors, potentially leading to agonist or inverse agonist effects depending on the exact structure and substituents present.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its heterocyclic components and functional groups. The presence of the oxadiazole and azetidinyl groups could affect the compound's solubility, stability, and reactivity. Benzazole derivatives have been synthesized and characterized using analytical and spectral methods, which would also be applicable to the analysis of the compound's physical and chemical properties .

Relevant Case Studies

Although no specific case studies involving the compound have been cited, related research has explored the binding of oxadiazole-containing compounds to benzodiazepine receptors, with some showing potent agonist activity without myorelaxant effects . Additionally, benzazole derivatives have been evaluated for their antihyperglycemic and renoprotective activities, with some compounds demonstrating significant biological potency . These studies provide a context for the potential biological applications of the compound .

Aplicaciones Científicas De Investigación

- Investigar su mecanismo de acción y posibles aplicaciones en el tratamiento de infecciones fúngicas .

Actividad Antifúngica

Actividad Antiproliferativa en Células Cancerosas

Metodología Sintética y Química Orgánica

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[2-oxo-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4/c25-16(11-24-14-3-1-2-4-15(14)27-19(24)26)23-9-13(10-23)18-21-17(22-28-18)12-5-7-20-8-6-12/h1-8,13H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDVRZCXXWNWLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=NC(=NO4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2517149.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2517150.png)

![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)

![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)